6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Descripción
6-Methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a nitrogen-rich heterocyclic compound featuring a fused triazolo-pyrazine core. This scaffold is associated with diverse pharmacological activities, including modulation of sigma receptors, β-secretase (BACE1) inhibition for Alzheimer’s disease, Cyp8b1 inhibition for diabetes, and antiviral properties against hepatitis B . The compound’s 3-phenylpropyl carboxamide substituent likely enhances lipophilicity and target binding, distinguishing it from analogs with varying substituents.
Propiedades
IUPAC Name |
6-methyl-4-oxo-N-(3-phenylpropyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-10-21-14(16(23)18-11)13(19-20-21)15(22)17-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLZGEAWOYUSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCCCC3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,3-triazolo-benzodiazepine derivatives, have been shown to interact with benzodiazepine (bzd) receptors, specifically the gabaa receptor.
Mode of Action
Based on the related compounds, it can be inferred that it may interact with its targets, causing changes that result in its observed effects.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Antidiabetic Activity :
- The 3-phenylpropyl analog is hypothesized to inhibit DPP-4, similar to [1,2,3]triazolo[1,5-a]pyrazine derivatives reported in type 2 diabetes research .
Anticancer Activity :
- Thieno-fused triazolo-pyrazines (e.g., thieno[2,3-e]triazolo[1,5-a]pyrimidines) demonstrated moderate activity against renal and ovarian cancer cell lines (GP = 81.85% growth inhibition) .
- The 4-chlorophenyl analog () exhibited enhanced cytotoxicity compared to unsubstituted derivatives, likely due to improved DNA intercalation .
Physicochemical Properties
- Lipophilicity : The 3-phenylpropyl substituent increases logP compared to furylmethyl or sulfamoylphenyl analogs, favoring blood-brain barrier penetration .
- Solubility : Heteroaromatic substituents (e.g., furylmethyl) improve aqueous solubility but reduce metabolic stability .
- Molecular Weight: Analogs range from 273.25 (furylmethyl) to 347.37 (quinoxaline derivatives), with most within drug-like parameters (<500 Da) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
